molecular formula C4H7NO3S B13878778 1-(Methylsulfonyl)azetidin-3-one

1-(Methylsulfonyl)azetidin-3-one

Cat. No.: B13878778
M. Wt: 149.17 g/mol
InChI Key: WAJHFTGICZEJDD-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)azetidin-3-one is a four-membered β-lactam derivative characterized by a sulfonyl group (-SO₂CH₃) at the 1-position and a ketone at the 3-position of the azetidine ring. This compound is of significant interest in medicinal chemistry due to the inherent ring strain of the azetidinone core, which enhances reactivity and enables interactions with biological targets. The methylsulfonyl group contributes to electronic stabilization and modulates solubility, making it a versatile scaffold for drug development .

Properties

IUPAC Name

1-methylsulfonylazetidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-9(7,8)5-2-4(6)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHFTGICZEJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)azetidin-3-one can be synthesized through several methods. One common approach involves the mesylation of azetidin-3-one. The process typically includes the reaction of azetidin-3-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)azetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines .

Scientific Research Applications

1-(Methylsulfonyl)azetidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)azetidin-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also participate in ring-opening reactions, which can further influence its biological activity .

Comparison with Similar Compounds

Azetidinone Derivatives with Sulfonamide Substituents

Azetidinone derivatives synthesized via sulfonamide intermediates (e.g., 5a1–6,5b1–6) share structural similarities with 1-(methylsulfonyl)azetidin-3-one. These compounds feature chloroacetyl and arylidene hydrazine substituents (e.g., N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides) (Scheme 1, ). Key differences include:

  • Biological Activity: Sulfonamide-linked azetidinones () are primarily antimicrobial, while this compound’s reactivity suggests broader applications in covalent enzyme inhibition.

Table 1: Comparison of Azetidinone Derivatives

Compound Substituents Key Features Biological Activity Reference
This compound -SO₂CH₃ at C1, ketone at C3 High ring strain, electrophilic ketone Potential enzyme inhibitor
5a1–6,5b1–6 Chloroacetyl, arylidene hydrazine Aromatic diversity, sulfonamide linker Antimicrobial

Sulfonylhydrazine Prodrugs

The sulfonylhydrazine prodrug 101M () shares a sulfonyl group but differs in core structure. Key distinctions include:

  • Mechanism : 101M acts as a DNA crosslinking agent via chloroethyl groups, whereas this compound’s β-lactam may target serine proteases.
  • Therapeutic Profile: 101M exhibits broad antineoplastic activity (e.g., against L1210 leukemia and glioblastoma) with CNS penetration, while the azetidinone’s applications remain exploratory .

Table 2 : Anticancer Sulfonyl Compounds Comparison

Compound Core Structure Functional Groups Therapeutic Target Reference
101M Hydrazine-chloroethyl -SO₂CH₃, -Cl DNA crosslinking
This compound Azetidinone -SO₂CH₃, β-lactam Enzyme inhibition (proposed)

Azetidine-Sulfonic Acid Derivatives

Patent-derived compounds like azetidine-1-sulfonic acid derivatives () feature fused heterocycles (e.g., imidazo-pyrrolo-pyrazine). Contrasts include:

  • Complexity: The patent compounds have extended aromatic systems for kinase inhibition, unlike the minimalist azetidinone scaffold.
  • Solubility : Sulfonic acid groups (-SO₃H) in analogs increase hydrophilicity, whereas methylsulfonyl groups balance lipophilicity .

Methylsulfonyl-Containing Pharmaceuticals

Lenacapavir (), an HIV capsid inhibitor, contains methylsulfonyl groups but within a polycyclic framework. Comparisons highlight:

  • Role of Sulfonyl : In lenacapavir, sulfonyl groups stabilize tertiary structures; in this compound, they activate the β-lactam for nucleophilic attack.
  • Therapeutic Scope: Lenacapavir targets viral capsid assembly, while the azetidinone’s small size favors protease targeting .

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